![molecular formula C10H12N6O B1203375 4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine CAS No. 6975-75-3](/img/structure/B1203375.png)
4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine
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Description
Synthesis Analysis
- Formation of (4-Methoxyphenyl)hydrazine : Start by reacting p-anisidine with hydrogen chloride and sodium nitrite in water. This reaction produces (4-Methoxyphenyl)hydrazine . Hydrazone Formation : Next, react (4-Methoxyphenyl)hydrazine with ethyl chloroacetate to form the desired compound, 4-[(4-Methoxyphenyl)hydrazono]-4H-pyrazole-3,5-diamine .
Molecular Structure Analysis
The molecular formula of 4-[(4-Methoxyphenyl)hydrazono]-4H-pyrazole-3,5-diamine is C10H12N6O . Its molecular weight is approximately 232.24 g/mol . The compound exhibits interesting properties that make it relevant for further investigation.
Physical And Chemical Properties Analysis
Scientific Research Applications
Antimicrobial Activity
Hydrazone derivatives of pyrazole compounds have been found to be potent growth inhibitors of antibiotic-resistant bacteria such as Staphylococcus aureus and Acinetobacter baumannii . These compounds can be synthesized from commercially available starting materials and reagents using benign reaction conditions .
Antiviral Properties
Pyrazole-based compounds have been utilized in the development of several medicinal scaffolds that demonstrate antiviral activities . This suggests that “4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine” could potentially be used in antiviral research.
Antitubercular Activity
Similar to their antiviral properties, pyrazole-based compounds have also been used in the development of antitubercular agents . This indicates a potential application of “4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine” in the treatment of tuberculosis.
Antibacterial Activity
The antibacterial activity of pyrazole-based compounds is well-documented . Therefore, “4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine” could potentially be used in the development of new antibacterial drugs.
Anticancer Activity
Pyrazole-based compounds have been used in the development of anticancer agents . This suggests that “4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine” could potentially be used in cancer research and treatment.
Anti-Inflammatory and Analgesic Properties
A number of commonly used drugs incorporating the pyrazole ring are anti-inflammatory and analgesic agents . This indicates a potential application of “4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine” in the treatment of inflammation and pain.
properties
IUPAC Name |
4-[(4-methoxyphenyl)diazenyl]-1H-pyrazole-3,5-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O/c1-17-7-4-2-6(3-5-7)13-14-8-9(11)15-16-10(8)12/h2-5H,1H3,(H5,11,12,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRNTYHAOBVOKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C(NN=C2N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415318, DTXSID00903507 |
Source
|
Record name | MLS000737992 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_4187 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00903507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine | |
CAS RN |
6975-75-3 |
Source
|
Record name | MLS000737992 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21678 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS000737992 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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